molecular formula C14H13N3O2 B5600401 4-acetamido-N-pyridin-3-ylbenzamide CAS No. 5731-91-9

4-acetamido-N-pyridin-3-ylbenzamide

Cat. No.: B5600401
CAS No.: 5731-91-9
M. Wt: 255.27 g/mol
InChI Key: QLSVCVQMKNJUIO-UHFFFAOYSA-N
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Description

4-acetamido-N-pyridin-3-ylbenzamide is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(acetylamino)-N-3-pyridinylbenzamide is 255.100776666 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition

4-(Acetylamino)-N-3-pyridinylbenzamide is studied for its role as a histone deacetylase (HDAC) inhibitor, with selective inhibition of HDACs 1-3 and 11. Such compounds block cancer cell proliferation and induce apoptosis, demonstrating significant antitumor activity in vivo and promising potential as anticancer drugs (Zhou et al., 2008).

Chemical Synthesis and Catalysis

In chemical synthesis, 4-(Acetylamino)-N-3-pyridinylbenzamide derivatives facilitate various reactions, including acylation of inert alcohols. This application is crucial in developing recyclable catalysts for acylation under base-free conditions, highlighting the compound's utility in organic synthesis (Liu et al., 2014).

Therapeutic Applications

Beyond its anticancer potential, derivatives of 4-(Acetylamino)-N-3-pyridinylbenzamide are explored for other therapeutic applications. For instance, the compound's derivatives have been investigated for their efficacy in enhancing neuromuscular transmission, offering potential treatment options for conditions like Lambert–Eaton Myasthenic Syndrome (Wirtz et al., 2009).

Intramolecular Rearrangement

Research into the acetylation of pyridin-4-amine, leading to the rapid formation of 4-(acetylamino)pyridine, provides insights into the mechanisms involving intramolecular rearrangement. This process is essential for understanding the chemical behavior and reactivity of such compounds, which can be leveraged in developing new synthetic methodologies (Deady & Finlayson, 1985).

Novel Antineoplastic Agents

4-(Acetylamino)-N-3-pyridinylbenzamide derivatives are also being studied as novel antineoplastic agents. Flumatinib, for example, an antineoplastic tyrosine kinase inhibitor, is in clinical trials for treating chronic myelogenous leukemia (CML), demonstrating the compound's role in developing new cancer therapies (Gong et al., 2010).

Properties

IUPAC Name

4-acetamido-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10(18)16-12-6-4-11(5-7-12)14(19)17-13-3-2-8-15-9-13/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSVCVQMKNJUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349588
Record name 4-acetamido-N-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5731-91-9
Record name 4-acetamido-N-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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